(3,4-Difluoro-5-methoxyphenyl)methanol
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Overview
Description
(3,4-Difluoro-5-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 3rd and 4th positions and a methoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of (3,4-Difluoro-5-methoxyphenyl)methanol typically begins with commercially available starting materials such as 3,4-difluoroanisole.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,4-Difluoro-5-methoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The methoxy group and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (3,4-Difluoro-5-methoxyphenyl)aldehyde or (3,4-Difluoro-5-methoxybenzoic acid).
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3,4-Difluoro-5-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group contributes to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
- (3-Fluoro-5-methoxyphenyl)methanol
- (3,4-Difluoro-5-hydroxyphenyl)methanol
- (3,4-Difluoro-5-ethoxyphenyl)methanol
Comparison:
- Uniqueness: (3,4-Difluoro-5-methoxyphenyl)methanol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties.
- Chemical Properties: The presence of two fluorine atoms increases the compound’s electronegativity and reactivity compared to its mono-fluorinated or non-fluorinated analogs.
- Biological Activity: The specific arrangement of substituents can influence the compound’s interaction with biological targets, making it more or less effective in certain applications.
Properties
IUPAC Name |
(3,4-difluoro-5-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMCFDXSJJJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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